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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitroaniline

Cat. No.: B146649 Get Quote

Executive Summary: This guide provides a comprehensive analysis of the spectroscopic profile

of 2,6-Diiodo-4-nitroaniline, a crucial intermediate in various synthetic applications. Designed

for researchers and professionals in drug development and chemical synthesis, this document

outlines the principles, experimental protocols, and detailed interpretation of Fourier-Transform

Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass

Spectrometry (MS) data for this compound. By integrating established methodologies with

spectral interpretation, this guide serves as an authoritative reference for the structural

elucidation and quality control of 2,6-Diiodo-4-nitroaniline.

Introduction
2,6-Diiodo-4-nitroaniline is a highly substituted aromatic compound whose utility in organic

synthesis, particularly as a precursor for dyes and pharmaceutical agents, is significant.[1] The

precise arrangement of its functional groups—an amine (-NH₂), a nitro group (-NO₂), and two

iodine atoms on a benzene ring—creates a unique electronic environment that dictates its

reactivity and physical properties. Accurate and unambiguous structural confirmation is

paramount for its application in complex synthetic pathways. Spectroscopic techniques are the

cornerstone of this characterization, providing a non-destructive and highly informative

fingerprint of the molecule's architecture. This guide details the application and interpretation of

key spectroscopic methods to provide a holistic understanding of 2,6-Diiodo-4-nitroaniline.
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A foundational understanding of a compound's physical properties is essential before

undertaking spectroscopic analysis, as these properties can influence sample preparation and

handling. 2,6-Diiodo-4-nitroaniline is typically encountered as a yellow crystalline solid.[1] Its

high melting point is indicative of a stable crystal lattice structure. Key properties are

summarized in Table 1.

Property Value Source(s)

Molecular Formula C₆H₄I₂N₂O₂ [2]

Molecular Weight 389.92 g/mol [2]

Appearance
Light yellow to amber

powder/crystal
[1][3]

Melting Point 251-253 °C [4]

Solubility
Soluble in alcohol and ether;

insoluble in water.
[1]

CAS Number 5398-27-6 [4]

Spectroscopic Analysis Workflow
The comprehensive characterization of 2,6-Diiodo-4-nitroaniline involves a multi-technique

approach to confirm both the functional groups present and their connectivity. The logical

workflow ensures that each analysis provides complementary information, leading to an

unambiguous structural assignment.
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Caption: Workflow for the spectroscopic characterization of 2,6-Diiodo-4-nitroaniline.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principles and Rationale for FT-IR
FT-IR spectroscopy is an indispensable tool for identifying the functional groups within a

molecule. Infrared radiation induces vibrations in molecular bonds (stretching, bending), and

the specific frequencies at which a molecule absorbs this radiation are characteristic of the
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types of bonds present. For 2,6-Diiodo-4-nitroaniline, FT-IR is used to confirm the presence

of the amine (-NH₂) and nitro (-NO₂) groups, as well as the aromatic ring.

Experimental Protocol: KBr Pellet Method
The solid nature of 2,6-Diiodo-4-nitroaniline makes the Potassium Bromide (KBr) pellet

method the preferred technique for FT-IR analysis. This approach minimizes spectral

interference from solvents.

Sample Preparation: Grind 1-2 mg of the 2,6-Diiodo-4-nitroaniline sample into a fine

powder using an agate mortar and pestle.[5]

Matrix Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and

mix thoroughly with the sample. The homogeneity of this mixture is critical for a clear

spectrum.[5]

Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and

apply pressure (typically 7,000-10,000 psi) to form a transparent or translucent pellet.[1] A

clear pellet indicates that the particle size is sufficiently small to reduce light scattering.

Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Background Scan: Perform a background scan with an empty sample compartment to

account for atmospheric CO₂ and water vapor.

Sample Scan: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16

or 32) to improve the signal-to-noise ratio. The data is typically collected over a range of

4000 to 400 cm⁻¹.

Data Interpretation
The FT-IR spectrum of 2,6-Diiodo-4-nitroaniline will be dominated by characteristic

absorptions from its functional groups. While a complete, peer-reviewed spectrum with peak

assignments is not readily available, the expected absorption regions can be accurately

predicted based on established correlation tables and data from similar compounds like p-

nitroaniline.[6][7]
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Wavenumber
(cm⁻¹)

Vibration Mode
Expected
Appearance

Rationale

3480 - 3350
N-H Asymmetric &

Symmetric Stretch
Two sharp bands

Characteristic of a

primary amine (-NH₂)

group.[6]

3100 - 3000 Aromatic C-H Stretch
Weak to medium

bands

Confirms the

presence of the

benzene ring.

~1630
N-H Scissoring

(Bending)
Medium band

Further confirmation

of the primary amine

group.[6]

1550 - 1475
Asymmetric NO₂

Stretch
Strong, sharp band

A key indicator for

aromatic nitro

compounds.[7]

1360 - 1290
Symmetric NO₂

Stretch
Strong, sharp band

The second key

indicator for the nitro

group.[7]

~850 C-I Stretch Weak to medium band

The C-I bond

absorption falls in the

fingerprint region and

can be difficult to

assign definitively.

~830
C-H Out-of-Plane

Bending
Strong band

Indicative of a 1,2,3,5-

tetrasubstituted

benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles of ¹H and ¹³C NMR
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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¹H NMR reveals the number of different types of protons, their electronic environment, and

their proximity to other protons.

¹³C NMR provides a count of the non-equivalent carbon atoms in the molecule and

information about their chemical environment.

For 2,6-Diiodo-4-nitroaniline, the high degree of symmetry and the presence of strongly

electronegative and electropositive substituents lead to a simple yet informative set of spectra.

Experimental Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 2,6-Diiodo-4-nitroaniline in a

suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is

often preferred for nitroanilines due to better solubility.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned

to the resonant frequencies of ¹H and ¹³C. Shimming is performed to optimize the

homogeneity of the magnetic field.[8]

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters

include the spectral width, acquisition time, and relaxation delay.

¹³C NMR Acquisition: A proton-decoupled experiment is standard, which results in a

spectrum where each unique carbon appears as a single line. A sufficient number of scans

are acquired to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural

abundance.

¹H NMR Spectral Data and Interpretation
Due to the symmetrical substitution on the aromatic ring, the two aromatic protons (at C3 and

C5) are chemically and magnetically equivalent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146649#spectroscopic-data-of-2-6-diiodo-4-
nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b146649#spectroscopic-data-of-2-6-diiodo-4-nitroaniline
https://www.benchchem.com/product/b146649#spectroscopic-data-of-2-6-diiodo-4-nitroaniline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146649?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

